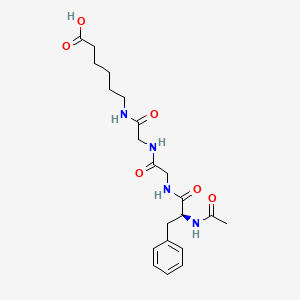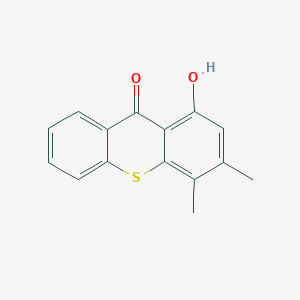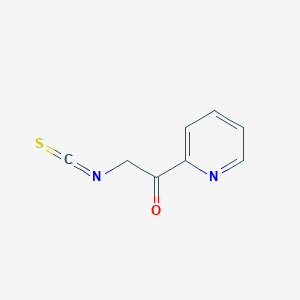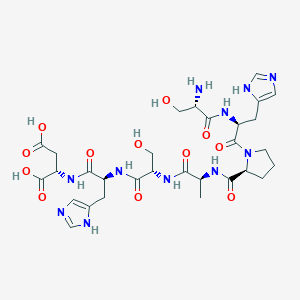
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide: is a synthetic peptide compound It is characterized by its complex structure, which includes an acetylated phenylalanine residue, a glycine residue, and a carboxypentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated peptides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Protein-Protein Interactions: The peptide can mimic natural substrates or inhibitors, affecting protein function.
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Signal Transduction: The compound may influence cellular signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can be compared with other similar peptide compounds, such as:
N-Acetyl-L-phenylalanylglycylglycine: Lacks the carboxypentyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyethyl)glycinamide: Contains a shorter carboxyalkyl chain, affecting its solubility and reactivity.
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)alaninamide: Substitutes glycine with alanine, altering its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827611-88-1 |
|---|---|
Formule moléculaire |
C21H30N4O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
6-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-15(26)25-17(12-16-8-4-2-5-9-16)21(31)24-14-19(28)23-13-18(27)22-11-7-3-6-10-20(29)30/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,27)(H,23,28)(H,24,31)(H,25,26)(H,29,30)/t17-/m0/s1 |
Clé InChI |
YHBPMQXKICSXSO-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)

![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)



![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)


![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)

![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
